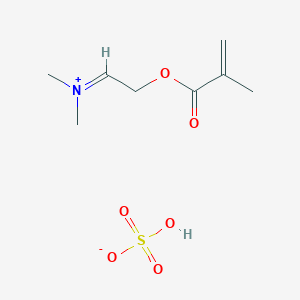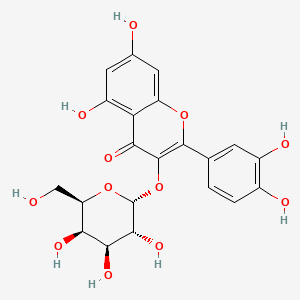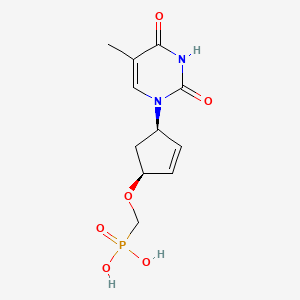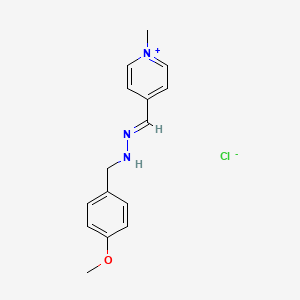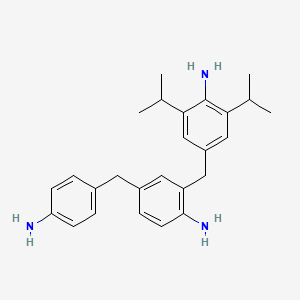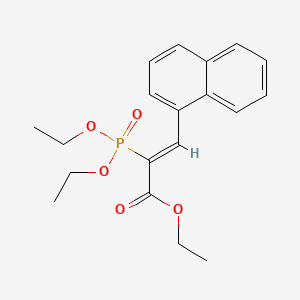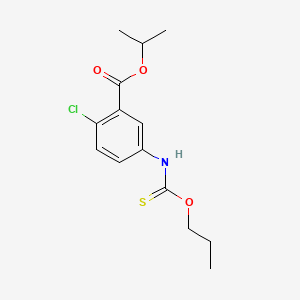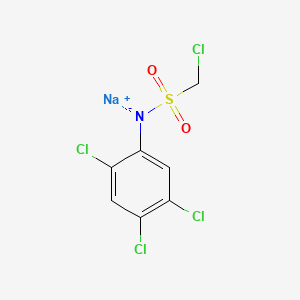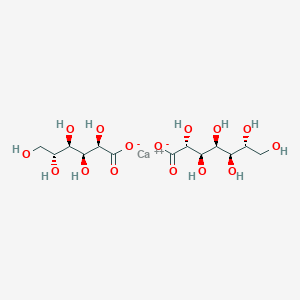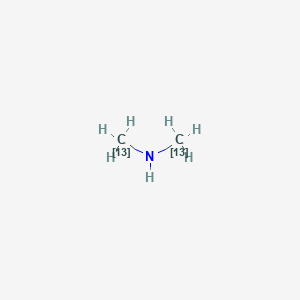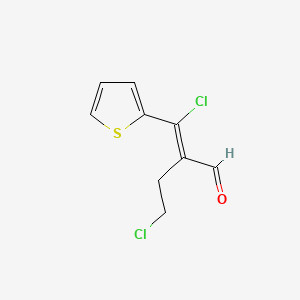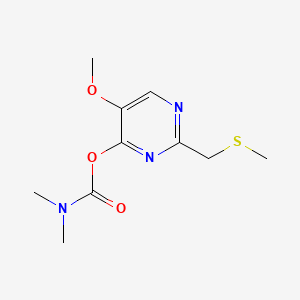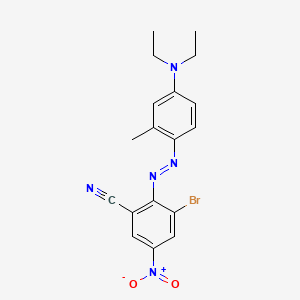
Tetradecahydro-3,3,4a-trimethylbenzo(3,4)cyclobuta(1,2)cycloocten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol is a complex organic compound with the molecular formula C17H30O This compound is characterized by its intricate structure, which includes multiple fused rings and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the core cyclooctane structure, followed by the introduction of the cyclobutane and benzene rings. The final step involves the addition of the hydroxyl group to complete the molecule. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the ring structures.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with a halogenating agent may produce a halogenated derivative .
Scientific Research Applications
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study complex ring systems and reaction mechanisms.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique ring structure may also enable it to interact with cell membranes and other biological structures, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol is unique due to its specific combination of fused rings and the presence of a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
94087-05-5 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5,5,7-trimethyltricyclo[6.6.0.02,7]tetradecan-3-ol |
InChI |
InChI=1S/C17H30O/c1-16(2)10-14(18)15-12-8-6-4-5-7-9-13(12)17(15,3)11-16/h12-15,18H,4-11H2,1-3H3 |
InChI Key |
ZLYGZWSVTNTPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C3CCCCCCC3C2(C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


